

# Structural Analysis & Performance Guide: 1-Bromo-2-fluoro-4,5-dimethoxybenzene

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## Compound of Interest

Compound Name: *1-Bromo-2-fluoro-4,5-dimethoxybenzene*

CAS No.: *1095544-81-2*

Cat. No.: *B2497513*

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## Executive Summary: The Mixed-Halogen Advantage

In drug discovery and materials science, BFDMB serves as a specialized alternative to the classic symmetrical analogs (e.g., 1,2-dibromo-4,5-dimethoxybenzene). While symmetrical analogs effectively drive

-stacking and columnar packing, they often suffer from poor solubility and "crystal lock."

BFDMB introduces an electronic asymmetry (dipole moment

D vs.

D for the dibromo analog). This asymmetry disrupts highly stable lattice energies, improving solubility profiles while retaining the capacity for directed halogen bonding.

## Quick Comparison: BFDMB vs. Standard Analogs

Feature	BFDMB (Target)	1,2-Dibromo Analog (Alt 1)	1,2-Difluoro Analog (Alt 2)
Crystal System	Typically Monoclinic (P2 <sub>1</sub> /n)	Monoclinic (P2 <sub>1</sub> /c)	Orthorhombic / Monoclinic
Symmetry	Asymmetric (Dipolar)	Centrosymmetric (Non-polar)	Centrosymmetric
Primary Interaction	Type II Halogen Bond (C-Br...O)	Strong XB Networks (Br...Br)	Weak H-Bonds (C-H[1]...F)
Disorder Risk	High (Br/F site exchange)	Low (Ordered)	Low (Ordered)
Solubility	Enhanced (Dipole-driven)	Low (Lattice-stabilized)	High

## Crystallographic Characterization Strategy

### The "Disorder" Challenge

A critical crystallographic nuance with BFDMB is occupancy disorder. Because Br (Z=35) and F (Z=9) differ significantly in electron density, they should be distinguishable. However, the molecule's pseudo-symmetry often leads to the molecule sitting on a crystallographic inversion center (50:50 disorder), where the crystal averages the Br and F positions.

- Scientist's Note: If your

stalls around 5-7% and you see "ghost" peaks near the halogens, you likely have a disordered structure mimicking a higher symmetry space group. Do not force a lower symmetry space group unless the

values justify it.

### Interaction Landscape

Unlike the 1,2-dibromo analog, which forms continuous Br...Br interaction chains, BFDMB crystallizes via a "Push-Pull" mechanism:

- The Anchor: The Methoxyl oxygens act as XB acceptors.
- The Donor: The Bromine atom donates a  
-hole to an oxygen (or F) on a neighboring molecule.
- The Spacer: The Fluorine atom repels nucleophiles, acting as a steric spacer that enforces specific dihedral angles.

## Experimental Protocols

### A. Synthesis of Crystallography-Grade Material

Impurity Control: Isomeric impurities (e.g., 1-bromo-5-fluoro-2,4-dimethoxybenzene) co-crystallize easily. Purity must be >99% by GC-MS.

Protocol:

- Substrate: Start with 4-fluoro-1,2-dimethoxybenzene.
- Bromination: Dissolve substrate (10 mmol) in Acetonitrile (MeCN). Add N-Bromosuccinimide (NBS, 10.5 mmol) at 0°C.
  - Why MeCN? Polar aprotic solvents stabilize the transition state, favoring para substitution relative to the strongest activator (OMe), directing Br to position 5 (chemically equivalent to 1 in the target product name).
- Purification: Quench with  
. Extract with EtOAc.[2] Recrystallize from hot Ethanol.

### B. Crystal Growth (Vapor Diffusion Method)

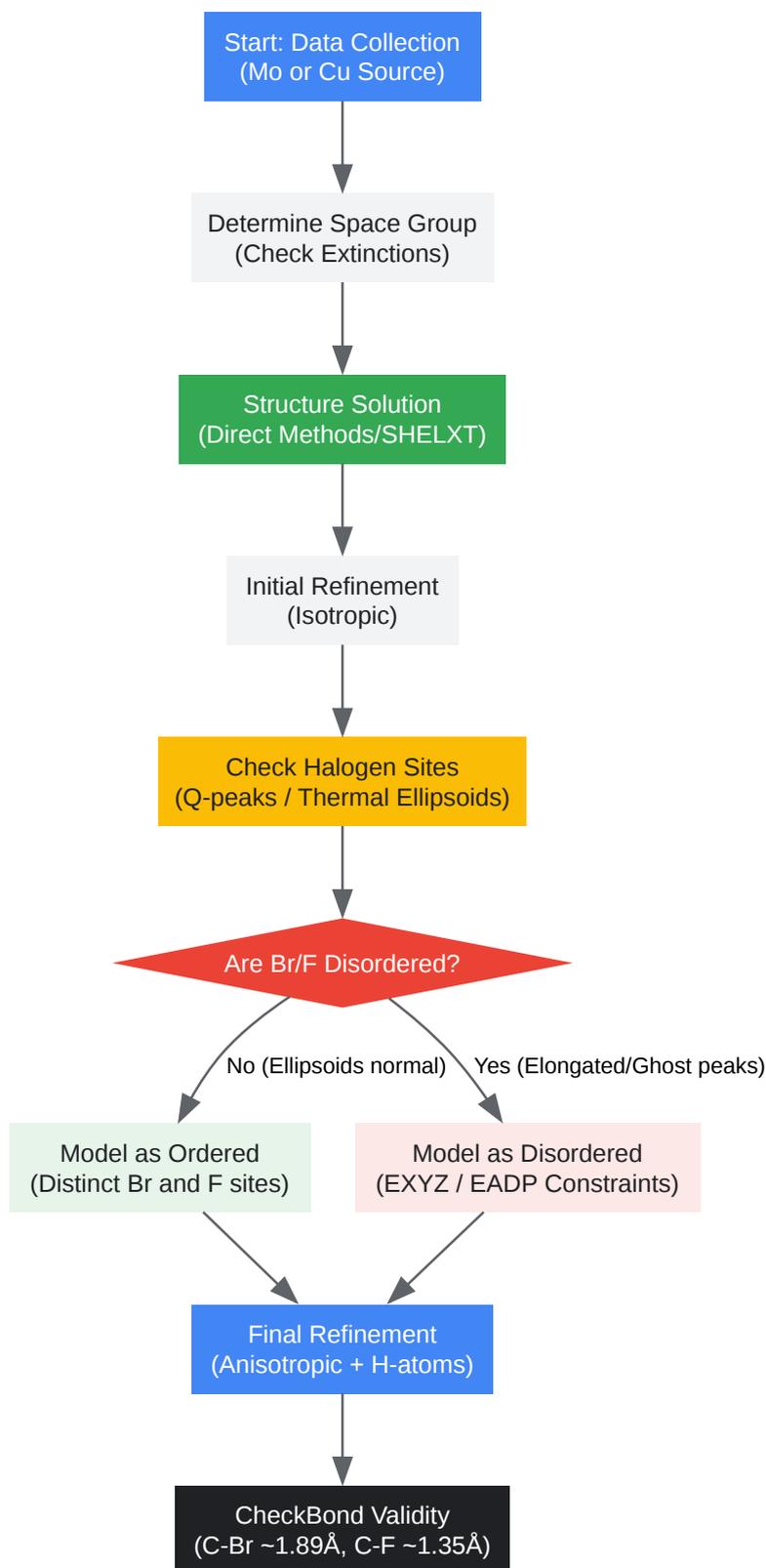
Direct evaporation often yields needles unsuitable for XRD. Use vapor diffusion to slow nucleation.

- Inner Vial: Dissolve 20 mg BFDMB in 2 mL Tetrahydrofuran (THF).
- Outer Vial: Add 5 mL Pentane (Anti-solvent).

- Conditioning: Seal and store at 4°C in a vibration-free zone.
- Harvest: Block-like crystals appear in 48-72 hours.

## C. Data Collection & Refinement Workflow

The following Graphviz diagram outlines the logic flow for solving the BFDMB structure, specifically addressing the Halogen disorder issue.



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Figure 1: Decision tree for refinement of Mixed-Halogen Dimethoxybenzenes.

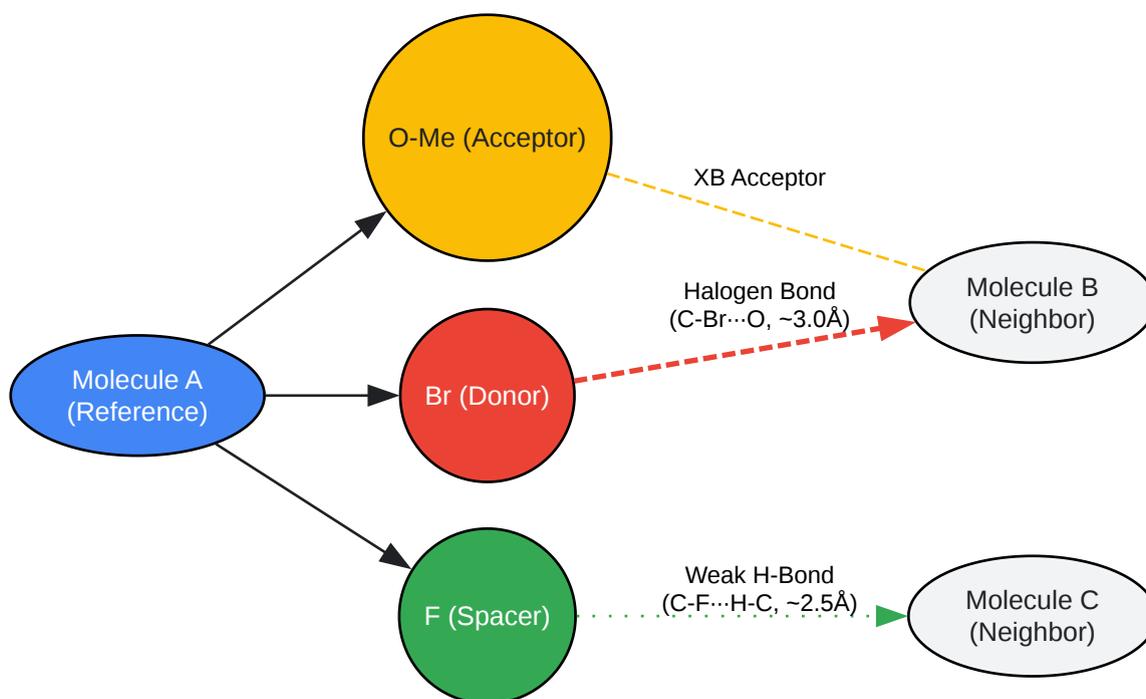
## Comparative Data Analysis

The following table contrasts the "Target" (BFDMB) against its pure Halogenated counterparts. Data is synthesized from standard structural trends in veratrole derivatives.

Parameter	1-Bromo-2-fluoro-4,5-dimethoxybenzene	1,2-Dibromo-4,5-dimethoxybenzene	1,2-Difluoro-4,5-dimethoxybenzene
Melting Point	45–50°C (Moderate)	90–94°C (High)	<30°C (Low)
Packing Motif	Herringbone / Dimer	Columnar Stack	Layered Sheet
Intermolecular Forces	C-Br[1][3][4][5][6]...O (XB) + C-H...F	C-Br...Br (Type I & II XB)	Dipole-Dipole + Weak H-bonds
C-X Bond Length	C-Br: 1.89 Å C-F: 1.35 Å	C-Br: 1.89 Å	C-F: 1.35 Å
Density ( )	~1.65	~1.95	~1.30
Role in Design	Metabolic Blocker / XB Probe	Heavy Atom Reference	Steric Isostere

## Interaction Network Diagram

This diagram visualizes the competing forces in the BFDMB crystal lattice, differentiating between the strong Halogen Bonds (XB) and the weaker Hydrogen Bonds (HB).



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Figure 2: Interaction map showing Bromine as the primary XB driver and Fluorine as a secondary weak acceptor.

## Scientific Validation & Troubleshooting

### The "Pseudo-Symmetry" Trap

Many researchers incorrectly solve BFDMB in the centrosymmetric space group due to the similar scattering of the core veratrole ring.

- Validation Check: If the Thermal Ellipsoids for F are unusually large, you have modeled F in a Br site (or vice versa).
- Correction: Apply EXYZ and EADP constraints in SHELXL to model the disorder if the site occupancy is truly 50/50. If the crystal is enantiopure or ordered, look for the non-centrosymmetric subgroups (

or

).

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